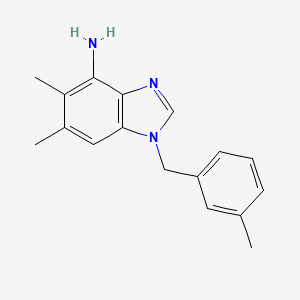
5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine: is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Benzylation: The 1-position benzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks a benzyl halide (e.g., 3-methylbenzyl chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the benzyl group, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the desired functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while reduction can produce various hydrogenated benzimidazole compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored, particularly in the treatment of infections or cancer. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new agrochemicals, such as fungicides or herbicides, due to its potential biological activity. Additionally, it might find applications in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine exerts its effects would depend on its specific interactions with molecular targets. Generally, benzimidazole derivatives can bind to enzymes or receptors, inhibiting their activity or altering their function. This compound could interact with DNA, proteins, or other biomolecules, disrupting cellular processes and leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethyl-1H-benzimidazole: Lacks the benzyl substitution, potentially altering its biological activity and chemical reactivity.
1-Benzyl-1H-benzimidazole: Lacks the methyl groups, which can influence its solubility and interaction with biological targets.
4-Amino-1H-benzimidazole: Lacks both the methyl and benzyl groups, making it structurally simpler and potentially less active.
Uniqueness
5,6-Dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine is unique due to its specific substitution pattern, which can enhance its biological activity and chemical stability. The presence of both methyl and benzyl groups can influence its solubility, reactivity, and ability to interact with various molecular targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-11-5-4-6-14(7-11)9-20-10-19-17-15(20)8-12(2)13(3)16(17)18/h4-8,10H,9,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNAEJHPGGLPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2902651.png)

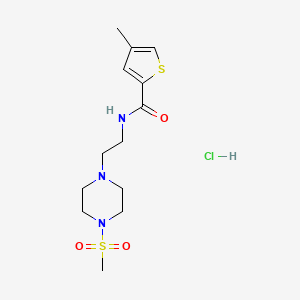

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2902656.png)
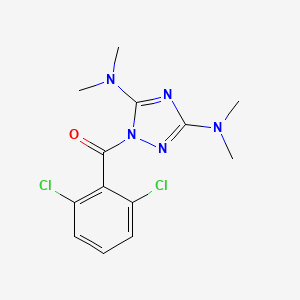
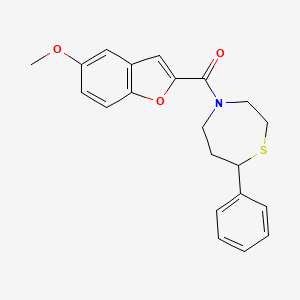
![6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole](/img/structure/B2902662.png)
![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2902664.png)
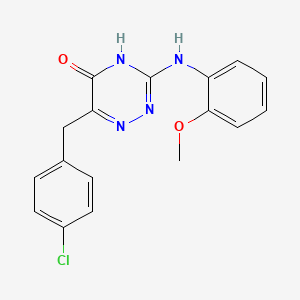

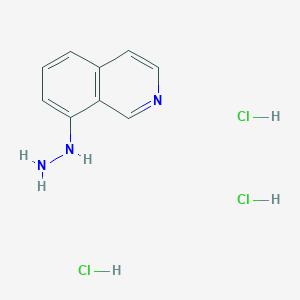

![N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2902674.png)
